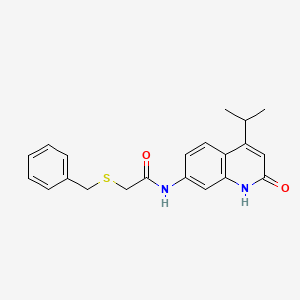

3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

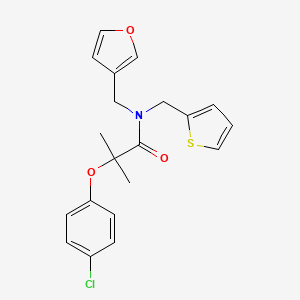

3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H14F3N3O3S and its molecular weight is 373.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds with structural elements of oxadiazole have been synthesized and evaluated for their antimicrobial properties. For instance, novel azetidinones have been developed, demonstrating antibacterial and antifungal activities. The synthesis involves condensation and cyclocondensation reactions, yielding compounds that have been structurally verified and assessed for microbial inhibition potential (Prajapati & Thakur, 2014).

Biological Activities and Drug Research

Research on 1,3,4-oxadiazole and related structures highlights their significance in drug research due to their versatile biological actions. These compounds, synthesized using microwave-assisted techniques, have shown modest antibacterial potential and enzyme inhibition capabilities. This research extends to understanding their interactions with serum albumin, indicating their potential in biomedical applications (Virk et al., 2023).

Anticancer and Anti-protozoal Activities

Oxadiazole derivatives have also been explored for their anticancer and anti-protozoal activities. The synthesis of novel triazoles bearing oxadiazole and phenylsulfonyl groups has been reported, with investigations into their anticancer effects against specific cancer cell lines, showcasing the compound's potential in cancer therapy (Dürüst et al., 2014).

Agricultural Applications

The agricultural sector benefits from the development of compounds with oxadiazole moieties for their antifungal and antibacterial properties. Such compounds have been synthesized and shown to exhibit good activities against plant pathogenic fungi, suggesting their utility as lead compounds for agrochemical development (Xu et al., 2011).

Mechanism of Action in Disease Control

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been studied for their antibacterial activities against diseases like rice bacterial leaf blight. These studies not only report on the compounds' effectiveness in controlling bacterial diseases but also delve into their mechanism of action, enhancing our understanding of how these compounds interact with pathogens and contribute to disease resistance in crops (Shi et al., 2015).

Mechanism of Action

Target of Action

Based on its structure, “3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole” might be a type of protein kinase inhibitor . Protein kinases are a group of enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, metabolism, and signal transduction .

Mode of Action

As a potential protein kinase inhibitor, “this compound” might work by binding to the active site of a protein kinase, thereby preventing the enzyme from phosphorylating its target proteins . This can disrupt the normal functioning of the target proteins and lead to changes in cell behavior .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” would depend on the specific protein kinases it targets. Protein kinases are involved in a wide range of cellular pathways, including those related to cell growth, cell cycle progression, and apoptosis .

Result of Action

The molecular and cellular effects of “this compound” would depend on the specific protein kinases it inhibits. Generally, inhibition of protein kinases can lead to changes in cell behavior, including reduced cell proliferation, induced cell cycle arrest, or triggered apoptosis .

Properties

IUPAC Name |

3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-3-12(6-11)25(22,23)21-7-10(8-21)14-19-13(20-24-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOMOGVVXQWYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2728021.png)

![3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2728024.png)

![Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate](/img/structure/B2728027.png)

![5-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2728031.png)

![2-[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2728033.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2728034.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)